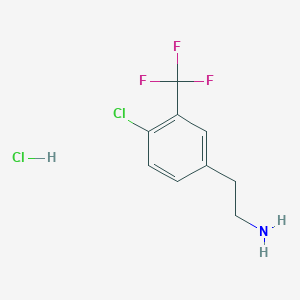

2-(4-Chloro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride

Vue d'ensemble

Description

“2-(4-Chloro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride” is a chemical compound with the IUPAC name (2S)-2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]ethanol hydrochloride . It has a molecular weight of 276.09 .

Synthesis Analysis

A series of 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) . The compounds being synthesized will be added to the current information of piperidine substituted compounds in the development of drugs .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9ClF3NO.ClH/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13;/h1-3,8,15H,4,14H2;1H/t8-;/m1./s1 .Chemical Reactions Analysis

The analgesic action of the synthesized derivatives was estimated by means of the Hot Plate Method . Most of the compounds displayed potent analgesic efficacy and an ultrashort to long duration of action .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored under an inert atmosphere at room temperature .Applications De Recherche Scientifique

Orthometalation of Primary Amines

Primary benzylamines, including those with electron-withdrawing groups such as 2-(4-Chloro-3-trifluoromethyl-phenyl)-ethylamine, have been orthometalated to study their potential in forming complex organometallic structures. These studies reveal the versatility of such amines in synthesizing orthometalated complexes with potential applications in catalysis and organic synthesis (Vicente et al., 1997).

Fluorinating Agent Applications

The compound has been investigated for its use in substituting hydroxyl groups with fluorine atoms in hydroxy-compounds. This application is particularly relevant in the synthesis of fluorinated organic compounds, which are of interest in various fields, including pharmaceuticals and materials science (Bergmann & Cohen, 1970).

Antidepressant Activity

Derivatives of 2-(phenyl)ethylamine have been studied for their antidepressant activity, indicating the potential use of the core structure as a scaffold for developing new therapeutic agents. These studies emphasize the role of halogen and methoxy substituents in enhancing the activity of these compounds (Yardley et al., 1990).

Photoaffinity Probes

Research into 3-aryl-3-(trifluoromethyl)diazirines, closely related to the chemical , has highlighted their application in photoaffinity labeling. These studies have implications for the development of tools for investigating molecular interactions within biological systems (Platz et al., 1991).

Corrosion Inhibitors

Imidazoline derivatives, structurally related to 2-(4-Chloro-3-trifluoromethyl-phenyl)-ethylamine, have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solution. These findings point to potential applications in industrial settings where corrosion resistance is crucial (Zhang et al., 2015).

Mécanisme D'action

The results indicate that these compounds are useful as analgesics . In the presence of naloxone, they displayed pain-relieving effects . Among active compounds, 3 (188%), 5 (137%), 6 (162%), and 8 (107%) respectively, emerged as the most effective analgesics and they depressed peripheral and centrally mediated pain by opioid-independent systems .

Safety and Hazards

Orientations Futures

The synthesized derivatives of 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) were evaluated for in vivo analgesic potential . The results indicate that these compounds are useful as analgesics . This suggests that they could be further developed and studied for potential use in pain management .

Propriétés

IUPAC Name |

2-[4-chloro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3N.ClH/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13;/h1-2,5H,3-4,14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAKNVONJAFJKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)C(F)(F)F)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chloro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Aminomethyl)cyclohexyl]-2-(2-tert-butyl-1,3-thiazol-4-yl)acetamide;hydrochloride](/img/structure/B2861630.png)

![[Methyl(sulfamoyl)amino]cyclopentane](/img/structure/B2861645.png)

![N-(2-furylmethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2861646.png)

![5-[(4-Tert-butylbenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B2861647.png)

![2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2861649.png)